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Introduction
Cispentacin is a naturally occurring, non-proteinogenic β-amino acid that has garnered

significant attention in the field of antifungal drug discovery.[1] First identified in the late 1980s,

its unique chemical structure and potent in vivo efficacy against opportunistic fungal pathogens,

despite modest in vitro activity, set it apart from conventional antifungal agents.[1][2] This

technical guide provides a comprehensive overview of the discovery, isolation, biological

properties, and mechanism of action of cispentacin, intended for researchers, scientists, and

professionals in drug development.

Discovery and Isolation
Cispentacin was first isolated from the culture broth of the bacterium Bacillus cereus strain

L450-B2.[2][3] It is a water-soluble, amphoteric compound, chemically identified as (-)-

(1R,2S)-2-aminocyclopentane-1-carboxylic acid.[2][4] The discovery was a result of screening

programs aimed at identifying novel antifungal agents.[3]

Physicochemical Properties of Cispentacin
The fundamental physicochemical properties of cispentacin were determined through

spectroscopic analysis and chemical synthesis during its initial characterization.[5]
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Property Value Reference

Appearance Colorless powder [5]

Molecular Formula C₆H₁₁NO₂ [5]

Molecular Weight 129.16 g/mol [5]

Stereochemistry (1R, 2S)-cis [5]

Optical Rotation [α]D²⁵ = -13.8° (c=1.0, H₂O) [5]

Solubility Water-soluble [2][5]

Chemical Nature Amphoteric [2][5]

Experimental Protocol: Fermentation of Bacillus cereus
L450-B2
The production of cispentacin involves the cultivation of Bacillus cereus L450-B2 in a suitable

fermentation medium.[3]

Microorganism: Bacillus cereus strain L450-B2.[3]

Culture Medium: A standard broth medium suitable for Bacillus species, containing a carbon

source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential

minerals.[3]

Fermentation Conditions: The culture is maintained under aerobic conditions with agitation at

a controlled temperature (e.g., 32°C) for a duration sufficient for cispentacin production,

typically spanning several hours to days.[3]

Monitoring: Production of the antifungal agent in the culture broth is monitored using a

bioassay against a susceptible fungal strain, such as Candida albicans.[3]

Experimental Protocol: Isolation and Purification of
Cispentacin
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The recovery of cispentacin from the fermentation broth is a multi-step process designed to

isolate the water-soluble, amphoteric compound.[3][5]

Harvest and Clarification: The culture broth is harvested, and bacterial cells are removed by

centrifugation or filtration to obtain a clear supernatant.[5]

Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin

(e.g., Dowex 50W). Due to its amphoteric nature, cispentacin binds to the resin.[3][5]

Elution: The resin is washed to remove unbound impurities. Cispentacin is subsequently

eluted using a basic solution, such as aqueous ammonia.[5]

Adsorption Chromatography: Further purification is achieved using adsorption resins, which

separate molecules based on polarity.[3]

Gel Filtration Chromatography: This step separates molecules by size and is used to remove

remaining impurities of different molecular weights.[3]

Crystallization: The final step involves the crystallization of the purified cispentacin.[1]
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A flowchart illustrating the isolation and purification workflow for cispentacin.
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Biological Activity
A notable characteristic of cispentacin is its discrepancy between in vitro and in vivo activity. It

exhibits weak activity in standard agar dilution tests but shows significant potency in specific

liquid media and, most importantly, in animal models of fungal infections.[2][6]

In Vitro Antifungal Activity
The in vitro activity of cispentacin against Candida albicans is highly dependent on the testing

methodology.[6][7]

Organism Method Medium IC₅₀ (µg/mL)
IC₁₀₀
(µg/mL)

Reference

Candida

albicans
Turbidimetric

Yeast

Nitrogen

Base

Glucose

6.3 - 12.5 6.3 - 50 [6]

Various

Yeasts &

Molds

Agar Dilution

KNOPP's,

YGP,

Sabouraud

No significant

activity
-

Experimental Protocol: In Vitro Antifungal Susceptibility
Testing (Turbidimetric Method)

Fungal Strains: Clinical isolates of Candida albicans and other yeast species.[6]

Medium: Yeast Nitrogen Base (YNB) glucose medium.[6]

Inoculum Preparation: Fungal cultures are grown and then diluted to a standardized

concentration.[3]

Assay: The standardized fungal inoculum is added to microtiter plates containing serial

dilutions of cispentacin.[3]

Incubation: Plates are incubated at a suitable temperature (e.g., 35°C) for a defined period

(e.g., 24-48 hours).[3]
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Endpoint Determination: Fungal growth is measured by reading the optical density (turbidity)

at a specific wavelength. The IC₅₀ is calculated as the concentration of cispentacin that

inhibits 50% of fungal growth compared to a drug-free control.[6]

In Vivo Efficacy
Cispentacin has demonstrated excellent therapeutic efficacy in murine models of systemic

fungal infections.[6]

Infection Model
Administration
Route

PD₅₀ (mg/kg) Reference

Systemic Candida

albicans
Intravenous (iv) 10 [6]

Systemic Candida

albicans
Oral (po) 30 [6]

Systemic

Cryptococcus

neoformans

Not specified Effective [6]

Lung Candida

albicans
Not specified Effective [6]

Vaginal Candida

albicans
Not specified Effective [6]

Experimental Protocol: In Vivo Efficacy in a Murine
Systemic Candidiasis Model

Animal Model: Immunocompetent or immunocompromised mice (e.g., ICR strain).[6]

Infection: Mice are infected intravenously with a lethal dose of Candida albicans.[2]

Treatment: Cispentacin is administered to groups of infected mice at various doses via

different routes (e.g., intravenous, oral).[6]
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Endpoint: The primary endpoint is the survival of the mice over a specified period (e.g., 14-

21 days). The 50% protective dose (PD₅₀) is then calculated.[3]

Fungal Burden (Optional): In some studies, the fungal load in target organs (e.g., kidneys) is

determined to assess the drug's ability to clear the infection.[3]

Mechanism of Action
The mechanism of action of cispentacin involves several key steps, beginning with its transport

into the fungal cell and culminating in the disruption of essential biosynthetic pathways.[3][8]

Active Transport: Cispentacin is actively transported into Candida albicans cells. This

process is dependent on the proton motive force and is mediated by amino acid permeases,

including a specific and inducible proline permease.[8] The apparent Kₘ and Vₘₐₓ for drug

uptake under induced conditions were found to be 0.4 mM and 7 nmol/µL/min, respectively.

[8] L-proline competitively inhibits cispentacin uptake with an apparent Kᵢ of 75 µM.[8]

Inhibition of Macromolecule Synthesis: Once inside the cell, cispentacin inhibits the in vivo

incorporation of radiolabeled precursors into both protein ([¹⁴C]lysine) and RNA

([³H]adenine).[3][8]

Targeting Aminoacyl-tRNA Synthetases: A primary intracellular target is prolyl-tRNA

synthetase.[3][8] Cispentacin inhibits the in vitro charging of proline to its corresponding

transfer RNA.[8] By interfering with this crucial enzyme, cispentacin disrupts protein

synthesis, leading to a fungistatic and ultimately fungicidal effect.[3]
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Proposed mechanism of action for cispentacin in fungal cells.
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Biosynthesis
Recent studies have elucidated the biosynthetic pathway of cispentacin, revealing the

involvement of a type II polyketide synthase (PKS) machinery.[9] This is unusual, as type II

PKSs typically synthesize polycyclic aromatic compounds.[9][10] The research demonstrated

that a heterodimer of type II PKS-like enzymes (AmcF-AmcG) catalyzes a single C₂ elongation

and subsequent cyclization to form the key five-membered ring intermediate.[9] This discovery

expands the known catalytic capabilities of type II PKS systems and opens new avenues for

biosynthetic engineering of novel compounds.[9]

Conclusion
The discovery of cispentacin from Bacillus cereus marked a significant finding in the search for

new antifungal therapies.[3] Its unique profile, characterized by potent in vivo activity despite

weak in vitro results, underscores the importance of comprehensive evaluation in drug

discovery.[2] The elucidation of its mechanism of action, involving active transport into fungal

cells and the inhibition of prolyl-tRNA synthetase, provides a clear basis for its antifungal effect.

[3] Furthermore, recent insights into its unusual biosynthesis via a type II PKS-like system

highlight the diverse capabilities of natural product biosynthetic pathways.[9] Cispentacin

remains a valuable lead compound, and the foundational research detailed in this guide

continues to inform the development of novel and effective antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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